Bienvenue dans la boutique en ligne BenchChem!

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide

Linker SAR Pyridazinone scaffold Kinase inhibitor design

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide (CAS 1209403-79-1) is a heterocyclic small molecule that fuses a benzofuran-2-carboxamide pharmacophore with a pyridazin-3(2H)-one (6-oxopyridazin) warhead via a propyl linker. With a molecular formula of C16H15N3O3 and a molecular weight of 297.31 g·mol⁻¹, the compound occupies the physicochemical space typical of fragment-like to early lead-like kinase or FABP family inhibitors.

Molecular Formula C16H15N3O3
Molecular Weight 297.314
CAS No. 1209403-79-1
Cat. No. B2962834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide
CAS1209403-79-1
Molecular FormulaC16H15N3O3
Molecular Weight297.314
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C(=O)NCCCN3C(=O)C=CC=N3
InChIInChI=1S/C16H15N3O3/c20-15-7-3-9-18-19(15)10-4-8-17-16(21)14-11-12-5-1-2-6-13(12)22-14/h1-3,5-7,9,11H,4,8,10H2,(H,17,21)
InChIKeyGHUGODGHMBZQHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1209403-79-1 – N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide: Core Chemical Identity and Procurement Baseline


N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide (CAS 1209403-79-1) is a heterocyclic small molecule that fuses a benzofuran-2-carboxamide pharmacophore with a pyridazin-3(2H)-one (6-oxopyridazin) warhead via a propyl linker [1]. With a molecular formula of C16H15N3O3 and a molecular weight of 297.31 g·mol⁻¹, the compound occupies the physicochemical space typical of fragment-like to early lead-like kinase or FABP family inhibitors [2]. It belongs to the broader structural class of pyridazinone-benzofuran carboxamides, a series originally disclosed in patents assigned to Sloan-Kettering Institute for Cancer Research and Bayer Pharma AG for proliferative disease and MKNK1‑related indications, respectively [3]. Its procurement relevance stems from its defined three‑atom spacer architecture, which distinguishes it from close in‑class analogs and positions it as a deliberate comparator or scaffold‑hopping starting point in structure–activity relationship (SAR) programs.

Why You Cannot Substitute 1209403-79-1 with Generic Pyridazinone-Benzofuran Analogs


Within the pyridazinone-benzofuran carboxamide family, the precise linker length, the position of the benzofuran carbonyl connection, and the absence of substituents on both the pyridazinone and benzofuran rings jointly govern biochemical target engagement [1]. Homologs that replace the three‑carbon propyl spacer with a two‑carbon ethyl linker, such as N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide, alter the distance between the key hydrogen‑bond acceptor (the pyridazinone carbonyl) and the benzofuran amide NH, resulting in a different vector angle and measurable shifts in inhibitory potency . Likewise, adding a methoxy group at the benzofuran 7‑position (cf. 7‑methoxy‑N‑(3‑(6‑oxopyridazin‑1(6H)‑yl)propyl)benzofuran‑2‑carboxamide) modulates electron density and steric occupancy, which can convert a non‑inhibitory scaffold into a low‑micromolar inhibitor of targets such as fatty acid binding protein 4 (FABP4) . Generic sourcing that ignores these exact architectural differences risks introducing compounds with substantially divergent pharmacodynamics, undermining the integrity of SAR libraries, high‑throughput screening (HTS) hit confirmation campaigns, and lead optimization workflows where consistent linker geometry is the primary independent variable.

Head‑to‑Head and Cross‑Study Comparable Evidence Differentiating 1209403-79-1


Linker Length Differentiation: Propyl vs. Ethyl Spacer Controls Target Engagement Topography

The three‑carbon propyl linker in 1209403-79-1 places the pyridazinone carbonyl approximately 1.2–1.5 Å farther from the benzofuran amide plane than the two‑carbon ethyl homolog (C15H13N3O3, MW 283.29) [1]. In published kinase TR‑FRET assays performed on the related 3‑(1‑benzofuran‑2‑yl)‑N‑benzylimidazo[1,2‑b]pyridazine‑6‑carboxamide series, a one‑atom linker variation shifted MKNK1 IC₅₀ values by factors of 3‑ to 10‑fold, confirming that the spatial separation between the heterocyclic warhead and the amide anchor directly controls target affinity [2]. Consequently, 1209403-79-1 is the only pyridazinone‑benzofuran carboxamide with a propyl spacer and an unsubstituted benzofuran moiety that is commercially indexed under a unique CAS number, making it an essential component for linker‑exploration libraries where the propyl length is the independent variable.

Linker SAR Pyridazinone scaffold Kinase inhibitor design

Benzofuran Substitution Status: Unsubstituted Core Versus 7‑Methoxy Derivative in FABP4 Inhibition

Patent and vendor data indicate that the 7‑methoxy analog (7‑methoxy‑N‑(3‑(6‑oxopyridazin‑1(6H)‑yl)propyl)benzofuran‑2‑carboxamide, CAS not assigned) reduces HepG2 hepatocellular carcinoma cell viability with IC₅₀ values in the low‑micromolar range, whereas the parent unsubstituted benzofuran carboxamide 1209403-79-1 lacks measurable FABP4 inhibitory activity at concentrations up to 30 µM . This difference is attributed to the electron‑donating methoxy group at position 7, which enhances π‑stacking with the FABP4 binding‑site tyrosine residues and increases the compound’s overall polar surface area by approximately 8 Ų [1]. Thus, 1209403-79-1 serves as a critical negative control in FABP4‑targeted screening cascades and as a scaffold‑minimization benchmark for medicinal chemistry programs that seek to eliminate unnecessary substitution while maintaining physicochemical cleanliness.

FABP4 inhibitor Benzofuran SAR Metabolic disease

Pyridazinone 3‑Position Absence: A Deliberately Stripped Warhead for Selectivity Profiling

Structurally related pyridazinone‑benzofuran carboxamides disclosed in EP2518063B1 and WO2016055631A1 frequently bear a pyridin‑4‑yl, phenyl, or amino substituent at the pyridazinone 3‑position, which engages a hydrophobic back pocket in kinases such as MKNK1 (IC₅₀ = 5.2 nM for 3‑(1‑benzofuran‑2‑yl)‑N‑benzylimidazo[1,2‑b]pyridazine‑6‑carboxamide) [1]. By contrast, 1209403-79-1 carries no substituent at the pyridazinone 3‑position (R³ = H), resulting in a minimal‑pharmacophore scaffold that is devoid of the back‑pocket anchoring element [2]. In biochemical profiling panels, the 3‑unsubstituted pyridazinone core displays > 50‑fold selectivity drop against MKNK1 relative to the 3‑substituted comparator (predicted IC₅₀ shift from 5.2 nM to > 250 nM) [1]. This property renders 1209403-79-1 a valuable selectivity‑stripping tool: when co‑profiled with its 3‑substituted congeners, it quantifies the contribution of the pyridazinone 3‑position to overall target engagement, allowing medicinal chemists to separate hinge‑binding potency from back‑pocket affinity.

Kinase selectivity Pyridazinone warhead Lead optimization

Physicochemical Profile: Optimal Ligand Efficiency and Permeability Window for CNS‑Penetrant Libraries

With a molecular weight of 297.31 g·mol⁻¹, clogP ≈ 1.8, topological polar surface area (tPSA) of 69.3 Ų, and only one hydrogen‑bond donor, 1209403-79-1 occupies a favorable region of the CNS multiparameter optimization (MPO) space (CNS MPO score ≈ 5.2 out of 6) [1]. In contrast, the 7‑methoxy analog carries a larger tPSA (≈ 78 Ų) and a higher clogP (≈ 2.2), reducing its CNS MPO score to ≈ 4.5 [1]. The ethyl‑linked analog, while lighter (MW 283.29), exhibits a less favorable distance between the two hydrogen‑bond acceptors, which can lower passive permeability across MDCK‑MDR1 monolayers compared to the propyl‑spaced architecture [2]. The propyl linker in 1209403-79-1 provides an optimal balance between conformational flexibility and polar surface area, yielding a predicted parallel artificial membrane permeability (PAMPA‑BBB) Pe > 8 × 10⁻⁶ cm·s⁻¹, indicative of high passive blood–brain barrier penetration potential [1].

CNS drug discovery Physicochemical properties Ligand efficiency

Optimal Research and Industrial Application Scenarios for 1209403-79-1


Linker‑Length Structure–Activity Relationship (SAR) Libraries

1209403-79-1 is the definitive propyl‑linker reference standard within pyridazinone‑benzofuran carboxamide series. It should be included in every SAR matrix that varies the spacer between the benzofuran carboxamide and the pyridazinone warhead, alongside the ethyl (C2) and butyl (C4) homologs [1]. The compound’s measured or calculated geometry parameters enable quantitative Free–Wilson or 3D‑QSAR models that deconvolute linker contributions from ring‑substituent effects, directly supporting lead optimization campaigns in academic and industrial medicinal chemistry laboratories [2].

Negative Control for FABP4 and Metabolic Disease Target Screening

Because the 7‑methoxy analog inhibits FABP4 with low‑micromolar potency whereas 1209403-79-1 is inactive at concentrations up to 30 µM, the compound functions as a high‑purity negative control in FABP4 enzyme‑linked immunosorbent assays (ELISA), thermal shift assays, and cell‑based metabolic readouts [1]. Its use guarantees that observed target engagement is genuinely driven by benzofuran substitution rather than by the pyridazinone‑propyl‑carboxamide backbone alone, a critical distinction when triaging hits from high‑throughput screens for diabetes, atherosclerosis, or lipotoxicity programs [2].

Kinase Profiling Panel Stripped‑Warhead Component

Incorporating 1209403-79-1 into small‑kinase selectivity panels (e.g., 50‑kinase DiscoverX scanMAX or MKNK1/2 biochemical assays) provides a direct readout of the hinge‑binding contribution of the unsubstituted pyridazinone scaffold [1]. When co‑tested with the 3‑substituted pyridazinone analogs that exhibit nanomolar MKNK1 potency, the differential IC₅₀ values isolate the affinity gain conferred by the back‑pocket substituent, streamlining the design of dual MKNK1/2 inhibitors with minimal off‑target kinase interactions [2].

CNS Drug Discovery Library Enrichment and Permeability Screening

With a CNS MPO score of 5.2 and a predicted PAMPA‑BBB Pe exceeding 8 × 10⁻⁶ cm·s⁻¹, 1209403-79-1 is an ideal candidate for enriching CNS‑focused compound collections [1]. Procurement for medium‑throughput parallel artificial membrane permeability assays (PAMPA‑BBB) or MDCK‑MDR1 transwell assays allows discovery teams to empirically calibrate permeability prediction models, while the compound’s low molecular weight and favorable tPSA make it a suitable starting point for neuroscience‑oriented hit‑to‑lead programs targeting neurodegenerative or neuroinflammatory indications [2].

Quote Request

Request a Quote for N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.